molecular formula C19H22N2O6S B2716228 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034418-31-8

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2716228
CAS RN: 2034418-31-8
M. Wt: 406.45
InChI Key: WCXUMSBXEZYVBB-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O6S and its molecular weight is 406.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • High-Yield Synthesis Techniques : A method for the high-yield synthesis of benzamide derivatives, which may include compounds similar to the one , was developed. This synthesis technique could be relevant for producing radiopharmaceuticals and other compounds with potential diagnostic applications (Bobeldijk et al., 1990).
  • Oxidative Cyclization : The compound falls under a category that could be synthesized through oxidative cyclization methods, providing insights into creating derivatives with potential therapeutic applications (Gabriele et al., 2006).
  • Novel Synthesis Approaches : Research into synthesizing benzamide and benzoxazine derivatives has led to the development of new compounds with potential for various applications, including antimicrobial and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Potential Applications

  • Antimicrobial and Antioxidant Activities : A benzamide compound isolated from endophytic Streptomyces showed antimicrobial and antioxidant activities, suggesting similar compounds could have biological applications (Yang et al., 2015).
  • Inhibitory Effects on Enzymes : Certain benzamide derivatives have been studied for their selective inhibition of enzymes, which could be relevant for the development of therapeutic agents targeting specific biochemical pathways (Uto et al., 2009).
  • Antidopaminergic Properties : Research on benzamide derivatives with potential antipsychotic properties indicates that certain structural features can influence their biological activity, potentially guiding the development of novel therapeutic agents (Högberg et al., 1990).

Mechanism of Action

Target of Action

The primary targets of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease .

Mode of Action

The exact mode of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide It’s known that similar compounds act as cholinesterase enzyme inhibitors, which are good agents for treating alzheimer’s disease .

Biochemical Pathways

The specific biochemical pathways affected by N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide Cholinesterase inhibitors typically affect the cholinergic pathway, which plays a crucial role in memory and learning, and is often disrupted in alzheimer’s disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide It’s known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The molecular and cellular effects of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide Similar compounds have been shown to inhibit cholinesterase enzymes, potentially improving symptoms of alzheimer’s disease by increasing the concentration of acetylcholine in the brain .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-21(2)28(24,25)15-6-3-13(4-7-15)19(23)20-12-16(22)14-5-8-17-18(11-14)27-10-9-26-17/h3-8,11,16,22H,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXUMSBXEZYVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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